Cas no 135367-08-7 (Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate)

Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate structure
135367-08-7 structure
Product Name:Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS No:135367-08-7
MF:C16H20BrNO2
MW:338.239503860474
CID:2728992
PubChem ID:9819204
Update Time:2025-04-21

Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl (1S,3S,4S,5R)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
    • Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • 135367-08-7
    • RTI4229-51
    • C3MV2GV7R7
    • RTI-4229-51
    • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-bromophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-
    • RTI-51
    • Inchi: 1S/C16H20BrNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13-,14+,15+/m1/s1
    • InChI Key: HNVGNUVAMRLMSG-KBXIAJHMSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@H]1C[C@H]2CC[C@@H]([C@H]1C(=O)OC)N2C

Computed Properties

  • Exact Mass: 337.06774g/mol
  • Monoisotopic Mass: 337.06774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 29.5Ų

Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Pricemore >>

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